molecular formula C10H18BNO4Si B13575245 6-Methyl-2-[1-(trimethylsilyl)ethenyl]-1,3,6,2-dioxazaborocane-4,8-dione

6-Methyl-2-[1-(trimethylsilyl)ethenyl]-1,3,6,2-dioxazaborocane-4,8-dione

Cat. No.: B13575245
M. Wt: 255.15 g/mol
InChI Key: VNJBCAIUODKPNR-UHFFFAOYSA-N
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Description

6-Methyl-2-[1-(trimethylsilyl)ethenyl]-1,3,6,2-dioxazaborocane-4,8-dione is a complex organic compound with the molecular formula C10H18BNO4Si. It is known for its unique structure, which includes a boron atom integrated into a dioxazaborocane ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-2-[1-(trimethylsilyl)ethenyl]-1,3,6,2-dioxazaborocane-4,8-dione typically involves the reaction of a boronic acid derivative with a suitable dioxazaborocane precursor. The reaction conditions often require the use of a catalyst, such as palladium, and a base, such as potassium carbonate, to facilitate the formation of the desired product. The reaction is usually carried out under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency. The use of automated reactors and advanced purification techniques, such as chromatography, can also be employed to ensure the consistent quality of the product .

Chemical Reactions Analysis

Types of Reactions

6-Methyl-2-[1-(trimethylsilyl)ethenyl]-1,3,6,2-dioxazaborocane-4,8-dione undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and halogenating agents like bromine. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent side reactions .

Major Products

The major products formed from these reactions include boronic acids, boron-containing alcohols, and various substituted derivatives. These products are valuable intermediates in organic synthesis and can be used to create more complex molecules .

Mechanism of Action

The mechanism by which 6-Methyl-2-[1-(trimethylsilyl)ethenyl]-1,3,6,2-dioxazaborocane-4,8-dione exerts its effects involves the interaction of its boron atom with various molecular targets. In Suzuki-Miyaura coupling reactions, the boron atom facilitates the transfer of organic groups to a palladium catalyst, enabling the formation of new carbon-carbon bonds. In biological systems, the boron atom can interact with enzymes and other biomolecules, potentially inhibiting their activity or altering their function .

Comparison with Similar Compounds

Similar Compounds

    6-Methyl-2-[1-(trimethylsilyl)ethenyl]-1,3,6,2-dioxazaborocane-4,8-dione: Unique due to its specific dioxazaborocane ring structure and trimethylsilyl group.

    Boronic Acids: Commonly used in organic synthesis but lack the dioxazaborocane ring.

    Boronic Esters: Similar in reactivity but differ in their ester functional groups.

    Boranes: Contain boron but have different structural frameworks.

Uniqueness

This compound is unique due to its combination of a boron atom within a dioxazaborocane ring and a trimethylsilyl group. This structure imparts specific reactivity and stability, making it valuable for specialized applications in organic synthesis and material science .

Properties

Molecular Formula

C10H18BNO4Si

Molecular Weight

255.15 g/mol

IUPAC Name

6-methyl-2-(1-trimethylsilylethenyl)-1,3,6,2-dioxazaborocane-4,8-dione

InChI

InChI=1S/C10H18BNO4Si/c1-8(17(3,4)5)11-15-9(13)6-12(2)7-10(14)16-11/h1,6-7H2,2-5H3

InChI Key

VNJBCAIUODKPNR-UHFFFAOYSA-N

Canonical SMILES

B1(OC(=O)CN(CC(=O)O1)C)C(=C)[Si](C)(C)C

Origin of Product

United States

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